molecular formula C11H7ClN2 B1607281 2-Chloro-6-methylquinoline-3-carbonitrile CAS No. 483287-37-2

2-Chloro-6-methylquinoline-3-carbonitrile

Cat. No.: B1607281
CAS No.: 483287-37-2
M. Wt: 202.64 g/mol
InChI Key: SJNJYVWUJJNMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methylquinoline-3-carbonitrile is a halogenated heterocyclic compound with the molecular formula C11H7ClN2. It is a derivative of quinoline, a nitrogen-containing bicyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile typically involves the condensation of quinoline derivatives with appropriate reagents. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride, followed by treatment with thionyl chloride in dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-methylquinoline-3-carbonitrile or 2-thio-6-methylquinoline-3-carbonitrile can be formed.

    Oxidation Products: Oxidation can yield quinoline-3-carboxylic acid derivatives.

    Reduction Products: Reduction can produce quinoline-3-methanol derivatives.

Scientific Research Applications

2-Chloro-6-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Chloro-7-methylquinoline-3-carbonitrile
  • 2,6-Dichloro-8-methylquinoline-3-carbonitrile
  • 2-Chloro-6-ethoxy-3-methylquinoline

Comparison: 2-Chloro-6-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the cyano group at the 3-position can enhance its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-6-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-2-3-10-8(4-7)5-9(6-13)11(12)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNJYVWUJJNMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351685
Record name 2-Chloro-6-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

483287-37-2
Record name 2-Chloro-6-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 483287-37-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methylquinoline-3-carbonitrile
Reactant of Route 2
2-Chloro-6-methylquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-methylquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-methylquinoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-methylquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-methylquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.